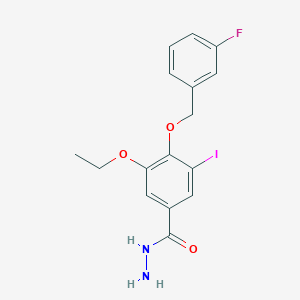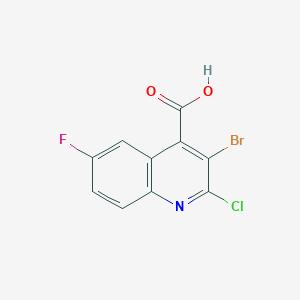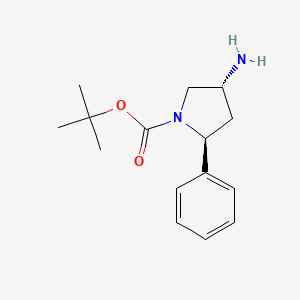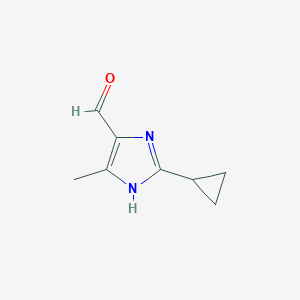
2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring, followed by selective methylation and formylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-5-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including catalysts and functional polymers.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the cyclopropyl group.
2-Methylimidazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-methyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-5-7(4-11)10-8(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10) |
InChI Key |
ISLNQPHBYDSEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
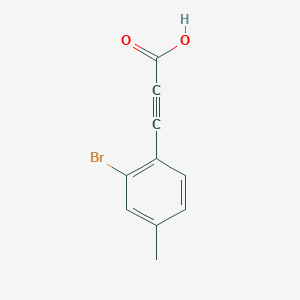
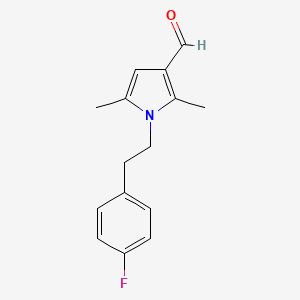
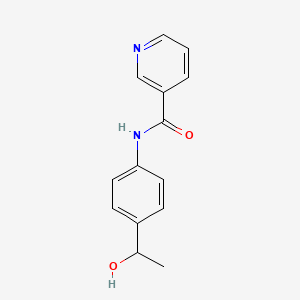
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
